N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 4-(2-methylpropyl)phenyl group and at position 5 with a hydrazide moiety. The hydrazide group is further functionalized with an (E)-configured 2-chloro-6-fluorobenzylidene substituent. Structural elucidation techniques such as X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming its configuration and electronic environment.
Properties
Molecular Formula |
C21H20ClFN4O |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20ClFN4O/c1-13(2)10-14-6-8-15(9-7-14)19-11-20(26-25-19)21(28)27-24-12-16-17(22)4-3-5-18(16)23/h3-9,11-13H,10H2,1-2H3,(H,25,26)(H,27,28)/b24-12+ |
InChI Key |
SWKDELGCDKVKPS-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (): Differs in the substituent at the pyrazole’s 3-position (2-ethoxyphenyl vs. 4-isobutylphenyl). The ethoxy group introduces polarizability and hydrogen-bond acceptor capacity, contrasting with the lipophilic isobutyl group in the target compound. Molecular weight: 386.81 vs. 406.48 (target compound’s analogue in ) .
- N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide (): Retains the 4-isobutylphenyl group but replaces the 2-chloro-6-fluorophenyl with a 3-ethoxy-2-hydroxyphenyl substituent.
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods; polarity increases with hydroxyl/ethoxy groups.
Computational Similarity and Bioactivity Profiling
- Tanimoto and Dice Metrics : Structural similarity between the target compound and its analogues can be quantified using fingerprint-based methods (e.g., MACCS or Morgan fingerprints) . For example, the 2-ethoxyphenyl analogue () may exhibit moderate similarity (Tanimoto >0.7) due to shared pyrazole-carbohydrazide backbone but divergent substituents.
- Bioactivity Clustering: Compounds with similar structures often cluster in bioactivity profiles . antimicrobial activity).
NMR and Electronic Environment Analysis
NMR studies () reveal that substituent changes predominantly affect chemical shifts in specific regions (e.g., aromatic protons near the benzylidene or pyrazole groups). For instance:
- The 2-chloro-6-fluorophenyl group in the target compound deshields adjacent protons compared to ethoxy/hydroxyl-substituted analogues, altering δ values in regions A (39–44 ppm) and B (29–36 ppm) .
- The 4-isobutylphenyl group contributes to upfield shifts in aliphatic protons due to electron-donating effects, contrasting with electron-withdrawing ethoxy groups .
Implications for Drug Design
- ADMET Properties : Bulkier substituents (e.g., isobutyl) may enhance lipophilicity and membrane permeability but reduce solubility .
- Lumping Strategies : Compounds with shared pyrazole-carbohydrazide cores could be grouped for high-throughput screening, as structural similarities may predict overlapping physicochemical behaviors .
Research Findings and Limitations
- Structural Confirmation : X-ray crystallography (SHELXL ) and NMR are critical for resolving (E)-configuration and substituent effects.
- Computational Predictions : While fingerprint-based metrics (Tanimoto/Dice) provide rapid similarity assessments, graph-theoretical methods better capture biochemical relevance but face computational complexity .
- Data Gaps : Direct comparative bioactivity data (e.g., IC₅₀ values) for the target compound and its analogues are absent in the provided evidence, necessitating experimental validation.
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.88 g/mol. It features a pyrazole ring, which is a common scaffold in medicinal chemistry known for its versatility in biological applications.
Structural Characteristics
- Pyrazole Core : The pyrazole moiety contributes significantly to the biological activity of the compound.
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may influence receptor interactions.
- Hydrazide Functionality : The hydrazide group can participate in various biochemical reactions, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown:
- Inhibition of Bacterial Growth : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For example, derivatives have been reported with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against various strains .
- Antifungal Properties : Demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger, indicating potential for treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been highlighted in various studies:
- Cytokine Inhibition : Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .
- Carrageenan-Induced Edema Model : In vivo studies using rat models indicated that certain pyrazole derivatives significantly reduced paw edema compared to standard anti-inflammatory drugs like ibuprofen .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may have anticancer properties:
- Cell Line Studies : Some derivatives have been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration for potential therapeutic applications .
Summary Table of Biological Activities
Case Studies and Research Findings
- In Vitro Studies on Antimicrobial Activity :
- Inflammation Models :
- Cytotoxicity Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
